molecular formula C8H9NO3 B2986792 1-(3-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid CAS No. 1469286-26-7

1-(3-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid

Cat. No.: B2986792
CAS No.: 1469286-26-7
M. Wt: 167.164
InChI Key: IHAMPVALSBGFAB-UHFFFAOYSA-N
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Description

The cyclopropane ring introduces angle strain, which can enhance reactivity and influence binding interactions in biological systems. The oxazole moiety, a five-membered aromatic ring with nitrogen and oxygen, may contribute to hydrogen bonding and metabolic stability.

Properties

IUPAC Name

1-(3-methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-4-6(12-9-5)8(2-3-8)7(10)11/h4H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAMPVALSBGFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the cyclization of 3-methyl-1,2-oxazole-5-carboxylic acid with cyclopropanecarboxylic acid derivatives in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It has been investigated for its biological activity, including potential antimicrobial properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of certain diseases.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Cyclopropane vs. Cyclopentane Analogs

Compound : 1-(3-Methyl-1,2-oxazol-5-yl)cyclopentane-1-carboxylic acid (CAS 1538091-62-1)

  • Molecular Formula: C₁₀H₁₃NO₃
  • Molecular Weight : 195.22 g/mol
  • Structural Difference : Replacement of the cyclopropane ring with cyclopentane.
  • Conformational Flexibility: The larger ring allows for greater flexibility, which may alter binding kinetics in biological targets. Physicochemical Properties: Higher molecular weight and increased hydrophobicity compared to the cyclopropane analog.
2.2. Positional Isomers in Oxazole Derivatives

Compound : 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carboxylic acid (CAS 1511995-75-7)

  • Structural Difference : The carboxylic acid group is on the oxazole ring (position 3) rather than the cyclopropane .
  • Implications :
    • Electronic Effects : The electron-withdrawing carboxylic acid on the oxazole may reduce aromaticity, altering reactivity.
    • Biological Interactions : Positional isomerism could shift hydrogen-bonding patterns, affecting target selectivity.
2.3. Complex Derivatives in Medicinal Chemistry

Compound : BMS-986020 (CAS 1257213-50-5)

  • Structure : Incorporates a cyclopropane-1-carboxylic acid moiety but with extended aromatic and phenylethoxy substituents .
  • Pharmacological Application: Functions as an LPA1 antagonist, suggesting the cyclopropane-carboxylic acid unit may serve as a key pharmacophore in receptor modulation.

Data Table: Key Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
Target Compound (Hypothetical) N/A C₈H₉NO₃* ~167.16* Cyclopropane + oxazole at position 5 Medicinal chemistry building block
1-(3-Methyl-1,2-oxazol-5-yl)cyclopentane-1-carboxylic acid 1538091-62-1 C₁₀H₁₃NO₃ 195.22 Cyclopentane instead of cyclopropane Unreported
5-(1-Methylcyclopropyl)-1,2-oxazole-3-carboxylic acid 1511995-75-7 C₇H₈N₂O₃ 168.15 Carboxylic acid on oxazole (position 3) Synthetic intermediate
BMS-986020 1257213-50-5 C₂₉H₂₇N₃O₅ 497.55 Extended aromatic system + phenylethoxy LPA1 antagonist

*Estimated based on structural similarity.

Research Findings and Implications

  • Synthetic Routes : Cyclopropane rings often require specialized methods like Simmons-Smith reactions, while oxazole synthesis may involve cyclization of precursors (e.g., using POCl₃, as in ) .
  • Biological Relevance : The cyclopropane-carboxylic acid motif in BMS-986020 highlights its role in receptor binding, suggesting the target compound could serve as a scaffold for optimizing LPA1 antagonists .
  • Physicochemical Trade-offs : Cyclopropane analogs may exhibit higher reactivity but lower solubility compared to cyclopentane derivatives, necessitating formulation adjustments for drug development.

Biological Activity

1-(3-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid (CAS No. 1469286-26-7) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant case studies.

The molecular formula of this compound is C8H9NO3, with a molecular weight of 167.16 g/mol. The compound is characterized by its oxazole ring structure, which contributes to its biological properties.

PropertyValue
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
CAS Number1469286-26-7
Purity≥95%
Physical FormPowder

Research has shown that compounds containing oxazole moieties often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve modulation of enzyme activity and interference with cellular signaling pathways.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various substitutions that can enhance or diminish its biological activity. For instance, the position and type of substituents on the oxazole ring significantly affect its interaction with biological targets.

Antimicrobial Activity

A study explored the antimicrobial properties of similar oxazole derivatives against various bacterial strains. While specific data on this compound was limited, related compounds showed promising results against Gram-positive and Gram-negative bacteria, indicating potential for further exploration in this area .

Anti-Cancer Potential

Another area of interest is the potential anti-cancer activity of this compound. Research indicates that certain oxazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation and apoptosis . Ongoing studies aim to elucidate the precise effects of this compound on cancer cell lines.

Research Findings

Recent findings highlight the importance of further research into the pharmacokinetics and pharmacodynamics of this compound. Understanding how it behaves in biological systems will be crucial for developing effective therapeutic applications.

In Vitro Studies

In vitro studies have indicated that compounds similar to this compound can exhibit significant inhibitory effects on key enzymes involved in disease processes. For example, enzyme inhibition assays have shown IC50 values indicating effective concentrations for therapeutic action .

Q & A

Basic: What are the common synthetic routes for 1-(3-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid, and how are intermediates characterized?

Answer:
The synthesis typically involves cyclopropanation of pre-functionalized oxazole derivatives. A general approach includes:

  • Step 1: Preparation of the oxazole ring via condensation of a β-ketoester with hydroxylamine, followed by cyclization.
  • Step 2: Cyclopropanation using a metal-catalyzed (e.g., Cu or Rh) reaction with diazo compounds or via [2+1] cycloaddition strategies.
  • Step 3: Hydrolysis of ester groups to yield the carboxylic acid moiety.

Intermediates are characterized using 1H/13C NMR (to confirm cyclopropane ring formation and oxazole substitution patterns) and HRMS (to verify molecular weight). For example, cyclopropane ring protons typically exhibit characteristic upfield shifts (δ 0.8–1.5 ppm) in 1H NMR .

Advanced: How can regioselectivity challenges in oxazole functionalization be addressed during synthesis?

Answer:
Regioselectivity in oxazole substitution is influenced by electronic and steric factors. To control this:

  • Use directed metalation strategies (e.g., LiTMP) to deprotonate specific positions on the oxazole ring.
  • Employ protecting groups (e.g., SEM or Boc) to block undesired reaction sites.
  • Optimize reaction temperature and solvent polarity to favor kinetic vs. thermodynamic pathways.
    For example, highlights the use of phosphorous oxychloride to drive cyclization regioselectivity in related heterocycles .

Basic: What safety precautions are required when handling cyclopropane-carboxylic acid derivatives?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (GHS H315/H319).
  • Ventilation: Use fume hoods to minimize inhalation of dust (GHS H335).
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage: Keep in airtight containers under nitrogen to prevent moisture absorption and degradation.

Advanced: How can discrepancies in biological activity data for this compound be systematically analyzed?

Answer:

  • Control Experiments: Verify compound purity (>95% by HPLC) to rule out impurities affecting bioactivity.
  • Assay Variability: Replicate assays across multiple cell lines or microbial strains (e.g., Gram-positive vs. Gram-negative bacteria) to assess selectivity.
  • Mechanistic Studies: Use SAR (Structure-Activity Relationship) analysis by modifying the oxazole or cyclopropane moieties. For instance, suggests comparing tetrazole analogs to isolate pharmacophoric groups .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • FT-IR: Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
  • NMR:
    • 1H NMR: Cyclopropane protons (δ 0.8–1.5 ppm), oxazole protons (δ 6.5–7.5 ppm).
    • 13C NMR: Carboxylic acid carbonyl (~170–175 ppm), cyclopropane carbons (~10–20 ppm).
  • HRMS: Confirm molecular formula (e.g., C8H9NO3 requires m/z 167.0582) .

Advanced: What strategies improve the thermal stability of cyclopropane-carboxylic acid derivatives in material science applications?

Answer:

  • Steric Shielding: Introduce bulky substituents (e.g., tert-butyl) on the cyclopropane ring to reduce ring strain.
  • Coordination Polymers: Utilize metal-organic frameworks (MOFs) to stabilize the compound via carboxylate-metal bonds.
  • Crosslinking: Incorporate into polymers via esterification to enhance rigidity. notes similar approaches for high-density materials .

Basic: How is the acidity of the carboxylic acid group modulated by the cyclopropane-oxazole system?

Answer:
The electron-withdrawing oxazole ring increases acidity (lower pKa) via inductive effects. Compare pKa values experimentally using:

  • Potentiometric Titration: Measure pH-dependent ionization in aqueous solution.
  • Computational Methods: DFT calculations (e.g., B3LYP/6-31G*) to model electron density distribution. Cyclopropane strain may further polarize the COOH group .

Advanced: How can conflicting crystallographic data (e.g., bond angles) be resolved for this compound?

Answer:

  • High-Resolution XRD: Collect data at low temperature (100 K) to minimize thermal motion artifacts.
  • Twinned Crystal Analysis: Use software (e.g., SHELX) to deconvolute overlapping reflections.
  • Comparative Studies: Cross-reference with analogous structures (e.g., 1-aminocyclopropane-1-carboxylic acid derivatives in ) to validate bond geometry .

Basic: What solvents are optimal for recrystallizing this compound, and why?

Answer:

  • Polar Protic Solvents: Ethanol/water mixtures (80:20 v/v) promote hydrogen bonding with the carboxylic acid group.
  • Polar Aprotic Solvents: Acetonitrile for high solubility at elevated temperatures and slow cooling.
    Avoid DMSO due to strong coordination with the oxazole nitrogen, which may trap solvent in the lattice .

Advanced: What computational tools predict the metabolic stability of this compound in pharmacological studies?

Answer:

  • ADMET Prediction: Use SwissADME or ADMETLab to estimate cytochrome P450 interactions and hepatic clearance.
  • MD Simulations: Analyze binding affinity to serum albumin (e.g., using GROMACS) to assess plasma half-life.
  • Metabolite Identification: LC-MS/MS with isotopic labeling to trace oxidation pathways at the cyclopropane ring .

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